molecular formula C9H10ClF2N B6245381 3-(2,4-difluorophenyl)azetidine hydrochloride CAS No. 1984043-20-0

3-(2,4-difluorophenyl)azetidine hydrochloride

Cat. No.: B6245381
CAS No.: 1984043-20-0
M. Wt: 205.6
InChI Key:
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Description

3-(2,4-Difluorophenyl)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)azetidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-difluorophenylacetic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

  • Cyclization: The activated acid chloride undergoes cyclization with an amine source to form the azetidine ring.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the azetidine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the azetidine ring.

  • Substitution: Substitution reactions at the difluorophenyl group can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced azetidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)azetidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2,4-difluorophenyl)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The azetidine ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

3-(2,4-Difluorophenyl)azetidine hydrochloride is compared with other similar compounds, such as 3-(2,4-dichlorophenyl)azetidine hydrochloride and 3-(2,4-dibromophenyl)azetidine hydrochloride. These compounds share structural similarities but differ in their halogen substituents, which affect their chemical properties and biological activities.

Properties

CAS No.

1984043-20-0

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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